molecular formula C7H6BrFO2 B13046392 4-Bromo-2-fluoro-3-(hydroxymethyl)phenol CAS No. 1784377-68-9

4-Bromo-2-fluoro-3-(hydroxymethyl)phenol

Cat. No.: B13046392
CAS No.: 1784377-68-9
M. Wt: 221.02 g/mol
InChI Key: CIIZBPGKTWMIAQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(hydroxymethyl)phenol (CAS: 1784377-68-9) is a halogenated phenolic compound with the molecular formula C₇H₆BrFO₂ and a molecular weight of 221.03 g/mol . Its structure features a phenolic core substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a hydroxymethyl (–CH₂OH) group at the 3-position. These substituents confer unique electronic, steric, and reactive properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

CAS No.

1784377-68-9

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-2-fluoro-3-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2

InChI Key

CIIZBPGKTWMIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenol ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxymethylation reactions. The use of catalysts and specific reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is utilized as a versatile building block in organic synthesis. Its reactivity allows it to participate in various reactions, such as:

  • Suzuki-Miyaura Coupling Reactions : This compound can be employed to form carbon-carbon bonds, which are essential in constructing complex organic molecules. It acts as a boronic acid derivative, facilitating the coupling of aryl halides with boronic acids to yield biaryl compounds.
  • Esterification Reactions : The hydroxymethyl group allows for ester formation with various acids, which can be useful in synthesizing esters for different applications.

Medicinal Chemistry

The unique structure of this compound suggests potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties by inhibiting bacterial enzymes. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Activity : Research has indicated that boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells. The presence of electron-withdrawing groups like fluorine may enhance the anticancer efficacy of this compound against various cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInhibition of proteasome; apoptosis induction

Antimicrobial Efficacy

A study evaluated the efficacy of several boronic acid derivatives, including this compound, against common bacterial strains. Results showed significant inhibition at low concentrations, indicating its potential for development into new antimicrobial agents .

Anticancer Properties

In another study focusing on phenylboronic acids, the introduction of halogen substituents was found to enhance anticancer activity. Compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects and Structural Comparisons

The compound’s reactivity and applications are influenced by its substituents:

  • Bromine : A strong electron-withdrawing group that deactivates the aromatic ring, reducing electrophilic substitution rates.
  • Fluorine : Moderately electron-withdrawing but capable of participating in hydrogen bonding as an acceptor.
  • Hydroxymethyl : Enhances hydrophilicity and provides a site for further functionalization (e.g., esterification).

Table 1: Comparison of Substituents and Key Properties

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol Br, F, CH₂OH 221.03 Potential pharmaceutical agent
4-Bromophenol Br, OH 173.01 Resin precursor, low polarity
2-(Hydroxymethyl)-3-(1-hydroxypropyl)phenol CH₂OH, CH(CH₂OH)CH₂CH₃ Not provided Antimicrobial, high hydrophilicity
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol Br, Cl, F, CH₂OH 331.56 Structural complexity, diverse reactivity
Key Observations:

It is primarily used in phenolic resin synthesis .

2-(Hydroxymethyl)-3-(1-hydroxypropyl)phenol exhibits multiple hydroxyl groups, enhancing hydrophilicity and antimicrobial activity . However, the absence of halogens reduces its metabolic stability compared to the target compound.

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol demonstrates how additional halogenation (Cl) and ether linkages broaden reactivity but increase steric hindrance .

Pharmaceutical Potential

  • Metabolic Stability: Hydroxymethyl groups are bioisosteres for phenol in drug design, reducing hepatic glucuronidation and sulfation (e.g., derivative 66 in with Ki = 101 nM for NMDA receptors). The target compound’s hydroxymethyl group may similarly enhance metabolic stability .
  • Receptor Interactions : Fluorine’s electronegativity and hydrogen-bonding capacity could modulate receptor binding, as seen in GluN2B-selective NMDA antagonists .

Biological Activity

4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrF1O2. The presence of both bromine and fluorine atoms in its structure suggests potential reactivity and biological activity. The hydroxymethyl group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenolic compounds, including those with halogen substitutions. This compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial effects of halogenated phenols, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0098
Candida albicans0.039

These results indicate that the compound has potent antibacterial properties, comparable to other known antibiotics .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored, particularly its ability to inhibit pro-inflammatory cytokines. Research indicates that compounds with similar structures can modulate inflammatory pathways effectively.

In Vitro Studies

In vitro assays demonstrated that this compound could inhibit the expression of inflammatory markers in human cell lines. The inhibition rates for key inflammatory genes were measured, showing promising results:

Gene Inhibition (%)
IL-675
TNF-alpha86

These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors that are critical for inflammatory responses.
  • Reactive Oxygen Species (ROS) Scavenging : Phenolic compounds are known for their antioxidant properties, which may contribute to their anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a regioselective synthesis route for 4-Bromo-2-fluoro-3-(hydroxymethyl)phenol?

  • Methodological Answer : The synthesis must account for the electronic and steric effects of substituents. Bromine (4-position, meta-director) and fluorine (2-position, ortho/para-director) compete to direct electrophilic substitution. To introduce the hydroxymethyl group at position 3, formaldehyde condensation under controlled pH (acidic for slower reaction, ensuring selectivity) can be employed, as seen in phenol-formaldehyde resin synthesis . Intermediate steps may require protecting groups (e.g., silylation of -OH) to prevent undesired side reactions. Confirm regiochemistry via ¹H/¹⁹F NMR and single-crystal X-ray diffraction (using SHELX for refinement) .

Q. How can crystallization conditions be optimized for structural characterization via X-ray diffraction?

  • Methodological Answer : Screen solvents with varying polarity (e.g., DMSO, ethanol, hexane) and employ slow evaporation at controlled temperatures (0–25°C). Heavy atoms like bromine enhance X-ray scattering, but may require high-resolution data collection. Use the WinGX suite for data integration and SHELXL for refinement . For visualizing hydrogen bonds, generate ORTEP-3 diagrams to map thermal motion and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate ¹H/¹³C NMR shifts, accounting for solvent effects (e.g., DMSO-d₆). Discrepancies may arise from hydrogen bonding or dynamic effects in solution. Validate using 2D NMR (HSQC, HMBC) to assign coupling pathways and compare with crystallographic data (e.g., bond lengths from SHELX-refined structures) . Adjust computational models to include implicit solvation or explicit solvent molecules.

Q. What strategies evaluate the compound’s potential in hydrogen bond-directed supramolecular assembly?

  • Methodological Answer : Co-crystallize the compound with complementary hydrogen bond acceptors (e.g., pyridines) and analyze packing motifs via graph set analysis . Use Mercury software to quantify interaction geometries (distances, angles). Compare Hirshfeld surfaces to assess the relative contributions of Br/F substituents to π-π stacking versus H-bonding. For dynamic systems, study temperature-dependent crystallography to monitor lattice flexibility.

Q. How do bromine and fluorine substituents influence condensation polymerization behavior compared to unsubstituted phenol-formaldehyde resins?

  • Methodological Answer : The electron-withdrawing Br/F groups reduce phenolic oxygen nucleophilicity, slowing crosslinking. Characterize polymerization kinetics via gel permeation chromatography (GPC) and monitor thermal stability with TGA. Compare activation energies using DSC. The hydroxymethyl group’s position may enable novel branching patterns; validate via solid-state NMR or FT-IR to track ether/methylene bridge formation .

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